6-(2-chloroacetyl)-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
The compound “6-(2-chloroacetyl)-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” belongs to the class of organic compounds known as benzoxazinones, which are characterized by a benzene fused to an oxazinone. Benzoxazinones are polycyclic aromatic compounds containing a benzene ring fused to an oxazine ring, which in turn is fused to a ketone .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazinone core, with a propyl group attached at the 4-position and a chloroacetyl group attached at the 6-position .Chemical Reactions Analysis
Benzoxazinones, such as this compound, can undergo a variety of chemical reactions. For example, the carbonyl group in the oxazinone ring can be reduced, or the chloroacetyl group can participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its benzoxazinone core and the substituents at the 4- and 6-positions. For example, the presence of the carbonyl group and the nitrogen in the oxazinone ring would likely make this compound a polar molecule .Scientific Research Applications
Synthesis and Crystal Structure
- A compound closely related to 6-(2-chloroacetyl)-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine, has been synthesized and its crystal structure analyzed. This research provides insights into the crystallographic properties of similar benzoxazine derivatives (Gao, Qu, Ye, & Fu, 2015).
Pharmacological Evaluation
- Although the specific compound has not been directly studied for pharmacological activities, related 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives have been synthesized and evaluated. These compounds have shown promising pharmacological properties, like anticonvulsant activity (De Marchi, Tamagnone, & Torielli, 1971).
Antibacterial Activity
- Analogues of 1, 4-Benzoxazine, such as {(6-chloro-3-oxo-3,4-dihydro-2H-1,4benzoxazin-2-yl)acetic acid}, have been synthesized and demonstrated good antibacterial activity against various bacterial strains. This suggests potential antibacterial applications for related compounds (Kadian, Maste, & Bhat, 2012).
Inhibitory Activity
- In the realm of inhibitory activities, similar compounds like methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates have been synthesized, showing notable inhibitory activity, such as 5-LOX inhibitory activity. This indicates potential for the compound in similar applications (Reddy & Rao, 2008).
Catalytic Asymmetric Chlorocyclization
- Research into catalytic asymmetric chlorocyclization of 2-Vinylphenylcarbamates for the synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-one derivatives demonstrates the potential for this chemical structure in facilitating diverse bioactive agents (Yu, Huang, & Deng, 2017).
Allelochemicals from Gramineae
- Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, like the one , have garnered interest due to their biological properties, including phytotoxic, antimicrobial, and insecticidal properties. This suggests potential agronomic utility for the compound (Macias et al., 2006).
Additional Applications
- Additionally, 3,4-Dihydro-1,3-2H-Benzoxazines, related to the compound , have uses beyond making polybenzoxazines, such as in luminescent materials, ligands for cations, and as reducing agents for precious metal ions. This broad range of applications highlights the versatility of this class of compounds (Wattanathana et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(2-chloroacetyl)-4-propyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-2-5-15-10-6-9(11(16)7-14)3-4-12(10)18-8-13(15)17/h3-4,6H,2,5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBCHJQCOSGDHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)COC2=C1C=C(C=C2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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